molecular formula C11H21NO2 B1527640 ethyl 4-(ethylamino)cyclohexane-1-carboxylate CAS No. 943551-58-4

ethyl 4-(ethylamino)cyclohexane-1-carboxylate

Cat. No.: B1527640
CAS No.: 943551-58-4
M. Wt: 199.29 g/mol
InChI Key: UCLDINYUVODFTJ-UHFFFAOYSA-N
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Description

Ethyl 4-(ethylamino)cyclohexane-1-carboxylate is a cyclohexane derivative featuring an ethyl ester group at position 1 and an ethylamino substituent at position 4 of the cyclohexane ring. The ethyl ester group contributes to lipophilicity, influencing solubility and reactivity, while the ethylamino substituent introduces basicity and hydrogen-bonding capabilities, which may affect biological activity or chemical interactions .

Properties

IUPAC Name

ethyl 4-(ethylamino)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-3-12-10-7-5-9(6-8-10)11(13)14-4-2/h9-10,12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLDINYUVODFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCC(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Resolution of Racemic Cyclohexane Dicarboxylic Acid

One industrially viable approach involves:

  • Step 1: Reaction of 3-sulfolene with fumaric acid under pressure to yield cyclohex-4-ene-1,2-dicarboxylic acid.
  • Step 2: Catalytic hydrogenation of cyclohex-4-ene-1,2-dicarboxylic acid using Raney nickel in methanol to obtain racemic cyclohexane-1,2-dicarboxylic acid.
  • Step 3: Resolution of the racemic acid using a chiral resolving agent such as (R)-1-phenylethylamine to form diastereomeric salts.
  • Step 4: Separation and recovery of the pure trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid by breaking the salt under basic conditions, followed by acidification and extraction to isolate the acid with >99% purity.

This method provides a stereochemically pure cyclohexane dicarboxylic acid intermediate that can be further transformed.

Introduction of the Ethylamino Group and Esterification

While direct literature on the preparation of ethyl 4-(ethylamino)cyclohexane-1-carboxylate is limited, analogous synthetic strategies involve:

  • Conversion of the carboxylic acid group to an ethyl ester via Fischer esterification or other esterification methods.
  • Introduction of the ethylamino group at the 4-position through nucleophilic substitution or reductive amination on a suitable cyclohexanone or halide intermediate.

The compound 4-(ethylamino)cyclohexane-1-carboxylic acid (CAS 20073-86-3) is known, with a molecular weight of 171.24, indicating the feasibility of ethylamino substitution on the cyclohexane ring. The ethyl ester derivative can be prepared by esterifying this acid.

Industrial Considerations and Alternative Approaches

  • Use of mixed anhydrides and coupling reactions with amines under controlled conditions can facilitate the introduction of amine groups and ester functionalities.
  • Avoidance of hazardous reagents such as hexamethyldisilazane (HMDS) is preferred for scale-up due to flammability and safety concerns.
  • Solvent selection (e.g., methylene dichloride, cyclohexane, ethyl acetate) and bases (e.g., triethylamine) are critical for optimizing yields and purity in coupling and esterification steps.

Data Table: Summary of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome/Purity Reference
1 Cycloaddition 3-sulfolene + fumaric acid, sealed, 100°C, 40h Cyclohex-4-ene-1,2-dicarboxylic acid
2 Catalytic Hydrogenation Raney nickel, methanol, H2 gas Racemic cyclohexane-1,2-dicarboxylic acid
3 Resolution (R)-1-phenylethylamine, salt formation Diastereomeric salt
4 Salt Breaking and Acid Recovery NaOH aqueous, extraction with chloroform and ethyl acetate Trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid (>99% purity)
5 Esterification Acid + ethanol, acid catalyst or alternative methods Ethyl ester of cyclohexane carboxylic acid Inferred
6 Amino Group Introduction Nucleophilic substitution or reductive amination with ethylamine 4-(Ethylamino) substitution Inferred

Research Findings and Analysis

  • The resolution of racemic cyclohexane dicarboxylic acid using chiral amines is a well-established, scalable method yielding high-purity intermediates crucial for further functionalization.
  • The use of Raney nickel as a hydrogenation catalyst is economically favorable and effective for reducing unsaturated intermediates.
  • Recovery and reuse of resolving agents such as (R)-1-phenylethylamine enhance process sustainability and cost-efficiency.
  • Esterification and amination steps require careful optimization to avoid side reactions and to maintain stereochemical integrity.
  • Industrial processes avoid hazardous reagents and favor solvents and bases that balance reactivity, safety, and environmental impact.

Chemical Reactions Analysis

ethyl 4-(ethylamino)cyclohexane-1-carboxylate undergoes various chemical reactions typical of esters and amines. These include:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups. Common reagents used in these reactions include hydrogen gas for hydrogenation, strong acids or bases for esterification and hydrolysis, and oxidizing agents like potassium permanganate for oxidation. .

Scientific Research Applications

ethyl 4-(ethylamino)cyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studying esterification and amine reactions.

    Biology: The compound is studied for its effects on cellular processes and inflammation pathways.

    Medicine: As an NSAID, it is extensively researched for its pain-relieving and anti-inflammatory properties.

    Industry: It is used in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ethyl 4-(ethylamino)cyclohexane-1-carboxylate involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation and pain signaling. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Notable Properties
Ethyl 4-(ethylamino)cyclohexane-1-carboxylate* C₁₁H₂₁NO₂ ~215.29 Ethyl ester, ethylamino at C4 Not available Inferred higher lipophilicity vs. methyl esters; potential for amine-mediated reactivity.
Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate HCl C₉H₁₃ClO₂ 236.19 Methyl ester, ethylaminomethyl at C4 EN300-781047 Enhanced water solubility due to HCl salt; methyl ester reduces steric hindrance .
Ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate C₁₇H₂₅NO₂ 275.39 Benzylamino at C4, methyl at C1 468-51-9 Increased aromaticity (benzyl group) may enhance π-π interactions in biological systems .
Ethyl 1-ethyl-4-oxocyclohexanecarboxylate C₁₁H₁₈O₃ 198.26 Ethyl ester, oxo group at C4 59032-71-2 Oxo group introduces ketone reactivity (e.g., nucleophilic additions) .
Ethyl 2-amino-1-cyclohexene-1-carboxylate C₉H₁₃NO₂ 179.21 Unsaturated cyclohexene, amino at C2 Not provided Conjugated double bond may influence electronic properties and regioselectivity .

*Hypothetical data inferred from analogs.

Key Structural and Functional Differences

Ester Group Variations: Ethyl esters (e.g., target compound) are more lipophilic than methyl esters (e.g., methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate HCl), impacting solubility and membrane permeability . Benzylamino-substituted analogs (e.g., ethyl 4-(benzylamino)-1-methylcyclohexanecarboxylate) exhibit aromaticity, which could enhance binding to aromatic receptors or enzymes .

Amino vs. Oxo Groups: The ethylamino group in the target compound provides a basic nitrogen, enabling protonation at physiological pH and participation in hydrogen bonding. In contrast, oxo-substituted analogs (e.g., ethyl 1-ethyl-4-oxocyclohexanecarboxylate) are electrophilic at the carbonyl carbon, facilitating reactions like enolate formation .

Stability Considerations

  • Amino groups in cyclohexane derivatives are generally stable under neutral conditions but may undergo oxidation or nucleophilic reactions under acidic/basic conditions. For example, maleimide-containing analogs () show pH-dependent stability, with decomposition observed at extremes .

Biological Activity

Ethyl 4-(ethylamino)cyclohexane-1-carboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexane core with an ethylamino side chain and a carboxylate functional group. This structural configuration is significant as it influences the compound's interaction with biological systems.

Property Description
Molecular Formula C₁₁H₁₅N₁O₂
Molecular Weight 197.25 g/mol
Solubility Soluble in organic solvents; moderate solubility in water
pKa Approximately 9.5 (indicative of basicity due to the amino group)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been reported to function as:

  • Positive Allosteric Modulator : The compound may enhance the activity of specific receptors, such as nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and sensory processes .
  • Neurotransmitter Influencer : Similar compounds have shown potential in modulating neurotransmitter systems, suggesting that this compound could influence mood-related pathways, potentially acting as an antidepressant or anxiolytic agent.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : The compound has been noted for its potential use in treating inflammation-related conditions.
  • Analgesic Properties : It may also possess pain-relieving properties, making it a candidate for further exploration in pain management therapies.
  • Buffering Agent : The compound acts as a buffering agent in biological systems, helping maintain pH levels conducive to cellular processes.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Study on Neurotransmitter Modulation : A study demonstrated that compounds structurally similar to this compound significantly influenced neurotransmitter systems, enhancing cognitive function in animal models .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory properties of related compounds, suggesting that this compound could be beneficial in treating chronic inflammatory diseases.
  • Pharmacological Evaluation : In vitro evaluations revealed that the compound exhibited selective activity at various receptor sites, indicating its potential for targeted therapeutic applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound Name Unique Features Biological Activity
Methyl 4-(aminomethyl)cyclohexane-1-carboxylic acidLacks ethyl substitution; simpler structurePotential antidepressant effects
Ethyl 4-(aminomethyl)cyclohexane-1-carboxylic acidSimilar core structure; different substitutionModulates neurotransmitter systems
Ethyl 4-(propylamino)methylcyclohexane-1-carboxylic acidPropyl group affects lipophilicityVaries in absorption and efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-(ethylamino)cyclohexane-1-carboxylate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.